molecular formula C17H14N2OS2 B12140082 3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12140082
M. Wt: 326.4 g/mol
InChI Key: IHAZAXNPFDPNDA-GDNBJRDFSA-N
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Description

3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with a pyridylmethylene and dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-pyridinecarboxaldehyde and thiourea under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound’s unique structural features make it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or inflammation.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with different substituents.

    Pyridylmethylene Compounds: Compounds with similar pyridylmethylene groups but different core structures.

    Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to different heterocyclic rings.

Uniqueness

3-(2,4-Dimethylphenyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone ring, pyridylmethylene group, and dimethylphenyl substituent

Properties

Molecular Formula

C17H14N2OS2

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2OS2/c1-11-6-7-14(12(2)9-11)19-16(20)15(22-17(19)21)10-13-5-3-4-8-18-13/h3-10H,1-2H3/b15-10-

InChI Key

IHAZAXNPFDPNDA-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C

Origin of Product

United States

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